3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester
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Overview
Description
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester is a complex organic compound with the molecular formula C14H18N2O5S and a molecular weight of 326.37 g/mol . This compound is a derivative of acetaminophen, commonly known as paracetamol, and is modified with an N-acetyl-L-cysteine moiety. It is primarily used in research settings to study the metabolism and toxicity of acetaminophen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester involves several steps:
Acetylation of L-cysteine: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Formation of Acetaminophen Derivative: Acetaminophen is reacted with N-acetyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Methylation: The final step involves the methylation of the carboxyl group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester undergoes several types of chemical reactions:
Oxidation: The thiol group in the N-acetyl-L-cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides and other oxidized forms.
Reduction: Thiol forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester has several scientific research applications:
Chemistry: Used to study the reactivity and stability of acetaminophen derivatives.
Biology: Investigated for its role in cellular metabolism and detoxification pathways.
Medicine: Studied for its potential protective effects against acetaminophen-induced toxicity.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester involves its interaction with cellular thiol groups. The N-acetyl-L-cysteine moiety can donate a thiol group, which helps in detoxifying reactive oxygen species and other harmful compounds. This compound also interacts with enzymes involved in acetaminophen metabolism, such as cytochrome P450 enzymes, thereby influencing the metabolic pathways and reducing toxicity .
Comparison with Similar Compounds
Similar Compounds
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, sodium salt: Similar structure but with a sodium salt form, which may have different solubility and reactivity properties.
N-Acetylcysteine: A simpler compound with similar thiol-donating properties but without the acetaminophen moiety.
Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.
Uniqueness
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to be used in studies related to both pain relief and detoxification, making it a valuable compound in research settings.
Properties
Molecular Formula |
C14H18N2O5S |
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Molecular Weight |
326.37 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
ZANDXAUAPYAINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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